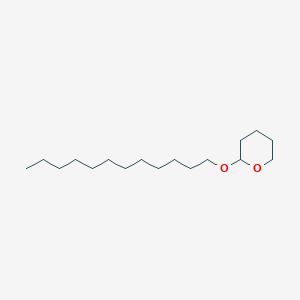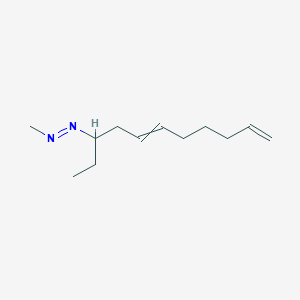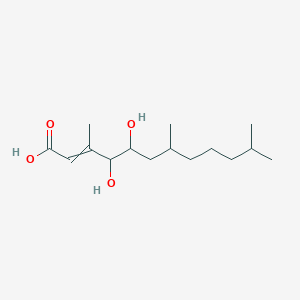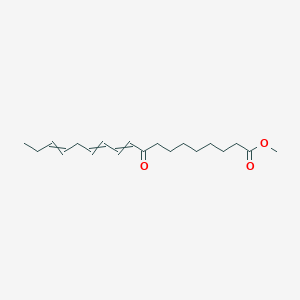
2H-Pyran, 2-(dodecyloxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(dodecyloxy)tetrahydro- is an organic compound with the molecular formula C17H34O2 It is a derivative of tetrahydropyran, where a dodecyloxy group is attached to the second carbon of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is versatile and allows for the formation of the tetrahydropyran ring system. The reaction conditions often include the use of catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates . These catalysts facilitate the intramolecular hydroalkoxylation of hydroxy olefins, leading to the formation of the desired tetrahydropyran derivative.
Industrial Production Methods
Industrial production of 2H-Pyran, 2-(dodecyloxy)tetrahydro- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(dodecyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran, 2-(dodecyloxy)tetrahydro- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(dodecyloxy)tetrahydro- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran, 2-(propynyloxy)tetrahydro-: Another derivative with a propynyloxy group instead of a dodecyloxy group.
Uniqueness
2H-Pyran, 2-(dodecyloxy)tetrahydro- is unique due to its long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
63588-79-4 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-dodecoxyoxane |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-16H2,1H3 |
InChI Key |
OSOZHQRKDGHSSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)


![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)





![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
